molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
CAS RN: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Patent
US06462224B2

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.1 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[C:11]([O:18][CH3:19])(=[O:17])[CH2:12][C:13]([O:15][CH3:16])=[O:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:12]1([C:11]([O:18][CH3:19])=[O:17])([C:13]([O:15][CH3:16])=[O:14])[CH2:3][CH2:2]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
319.6 g
Type
reactant
Smiles
ClCCCl
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
168 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
132.1 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction

Outcomes

Product
Name
Type
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462224B2

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.1 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[C:11]([O:18][CH3:19])(=[O:17])[CH2:12][C:13]([O:15][CH3:16])=[O:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:12]1([C:11]([O:18][CH3:19])=[O:17])([C:13]([O:15][CH3:16])=[O:14])[CH2:3][CH2:2]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
319.6 g
Type
reactant
Smiles
ClCCCl
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
168 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
132.1 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction

Outcomes

Product
Name
Type
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.